Methyl propionimidate hydrochloride
Overview
Description
Methyl propionimidate hydrochloride is a chemical compound with the formula C5H11NO HCl . It has a molecular weight of 137.61 . It is used in laboratory chemicals and reagents .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium hydroxide in methanol for 2.5 hours under heating/ reflux conditions . The yield of this reaction is approximately 88% .Scientific Research Applications
1. Protein Labeling
Methyl propionimidate hydrochloride is utilized in the labeling of proteins, particularly antibodies. Hewlins, Weeks, and Jasani (1984) demonstrated its application in hapten labeling of antibody protein, where it reacts efficiently with sheep immunoglobulin G at specific conditions, introducing dinitrophenyl (DNP) groups into the antibody protein without altering its antigen-binding affinity or capacity (Hewlins, Weeks, & Jasani, 1984).
2. Chemical Reaction Studies
In the field of chemical reactions, Capeletti, Fígoli, and Sedran (2002) investigated the role of this compound in propionitrile hydrolysis. Their study, conducted over sulfonic acid resin, suggested that methyl propionimidate ion serves as an intermediate species in this process, contributing to the understanding of catalyst activity and reaction mechanisms in organic chemistry (Capeletti, Fígoli, & Sedran, 2002).
Safety and Hazards
Properties
IUPAC Name |
methyl propanimidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(5)6-2;/h5H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVNOHHLKWGUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505914 | |
Record name | Methyl propanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39739-45-2 | |
Record name | Methyl propanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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